molecular formula C14H18N4O B1452004 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine CAS No. 1019111-61-5

1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine

Cat. No.: B1452004
CAS No.: 1019111-61-5
M. Wt: 258.32 g/mol
InChI Key: NOAGBGRPGGAYTH-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine typically involves the condensation of 3-methoxyphenylhydrazine with glyoxal, followed by cyclization to form the imidazole ring. The resulting imidazole derivative is then reacted with piperazine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)imidazole
  • 1-(3-Methoxyphenyl)piperazine
  • 1-(3-Methoxyphenyl)-2-methylimidazole

Uniqueness

1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine is unique due to the presence of both the imidazole and piperazine moieties in its structure. This combination enhances its chemical reactivity and biological activity, making it more versatile compared to its similar compounds .

Properties

CAS No.

1019111-61-5

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

1-[1-(3-methoxyphenyl)imidazol-2-yl]piperazine

InChI

InChI=1S/C14H18N4O/c1-19-13-4-2-3-12(11-13)18-10-7-16-14(18)17-8-5-15-6-9-17/h2-4,7,10-11,15H,5-6,8-9H2,1H3

InChI Key

NOAGBGRPGGAYTH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C=CN=C2N3CCNCC3

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2N3CCNCC3

Origin of Product

United States

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